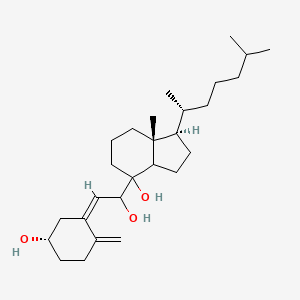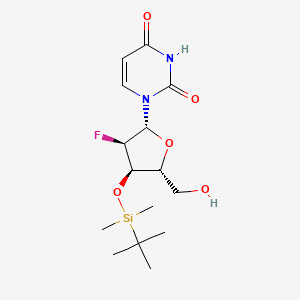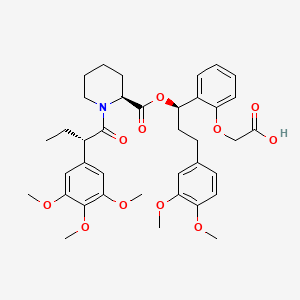
AP1867-2-(carboxymethoxy)
Übersicht
Beschreibung
AP1867-2-(carboxymethoxy), also known as PROTAC FKBP12-binding moiety 2, is a synthetic FKBP12F36V-directed ligand-based moiety . It binds to the CRBN ligand via a linker to form dTAG molecules . This compound is used for research purposes only .
Molecular Structure Analysis
The molecular formula of AP1867-2-(carboxymethoxy) is C38H47NO11 . Its molecular weight is 693.78 . The IUPAC name of this compound is 2-[2-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetic acid .Physical And Chemical Properties Analysis
AP1867-2-(carboxymethoxy) is a solid powder . It is soluble in DMSO, with a solubility of 180 mg/mL (259.45 mM) . The compound should be stored at 2-8°C, protected from light . In solvent, it can be stored at -80°C for 6 months and at -20°C for 1 month, protected from light .Wissenschaftliche Forschungsanwendungen
Bioimmunological Efficiency of Polymers
Novel amphiphilic copolymers based on 2-oxazolines have been synthesized for the immobilization of biosubstances like drugs, proteins, or polysaccharides, due to their high concentration of free amino groups. These copolymers exhibit potential for bioimmunological applications, with their thermal properties and cytotoxicity being thoroughly evaluated (Kronek et al., 2010).
Biodegradable Polymer Synthesis
Bio-based aliphatic polycarbonates (APCs) have been synthesized from 2-deoxy-D-ribose using CO2, showing promise for biomedical applications due to their biodegradability and biocompatibility. These materials represent a new class of APCs with tailored properties for potential use in therapeutic applications (Gregory et al., 2017).
Micellar Assemblies in Drug Delivery
A novel class of giant surfactants, including polystyrene-(carboxylic acid-functionalized polyhedral oligomeric silsesquioxane) amphiphiles, has been developed for drug delivery applications. These surfactants form micelles with tunable morphologies, offering new avenues for the targeted delivery of therapeutic agents (Yu et al., 2010).
Light-Degradable Polycarbonate Nanoparticles
Research on aliphatic poly(carbonate)s that degrade upon light exposure has led to the development of nanoparticles for drug delivery, specifically for enhancing photodynamic therapy. These nanoparticles demonstrate the potential for controlled and localized drug release in response to light stimulation (Sun et al., 2018).
Oxidative Stress and Cellular Protection
C60 carboxyfullerene, a compound with free-radical scavenging abilities, has shown protective activity against oxidative stress-induced apoptosis in human peripheral blood mononuclear cells. This property could be leveraged for therapeutic applications aimed at mitigating oxidative stress-related damage (Monti et al., 2000).
Eigenschaften
IUPAC Name |
2-[2-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47NO11/c1-7-26(25-21-33(46-4)36(48-6)34(22-25)47-5)37(42)39-19-11-10-13-28(39)38(43)50-30(27-12-8-9-14-29(27)49-23-35(40)41)17-15-24-16-18-31(44-2)32(20-24)45-3/h8-9,12,14,16,18,20-22,26,28,30H,7,10-11,13,15,17,19,23H2,1-6H3,(H,40,41)/t26-,28-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXSZUBFOQLRNQ-BTIIJPOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AP1867-2-(carboxymethoxy) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



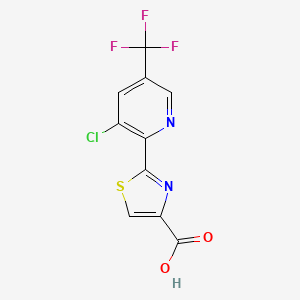
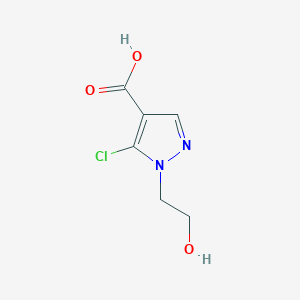
![8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride](/img/structure/B1436345.png)
![(5-{[(2-Methylprop-2-en-1-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B1436347.png)
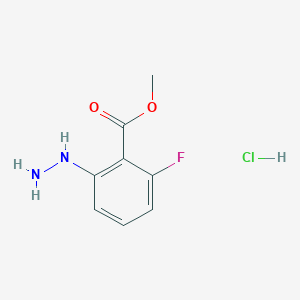
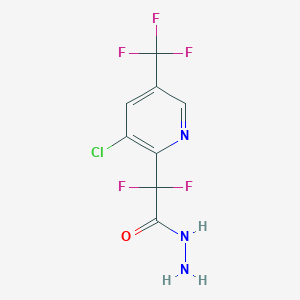
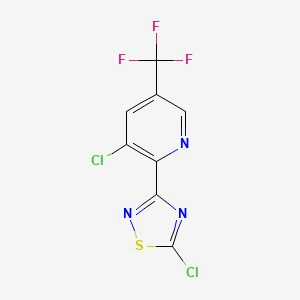
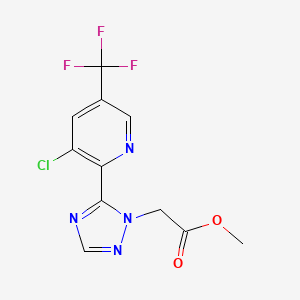
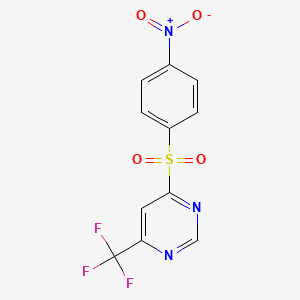
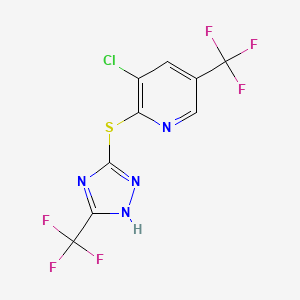
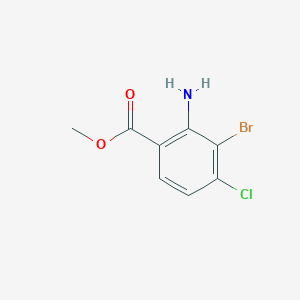
![3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1436360.png)
